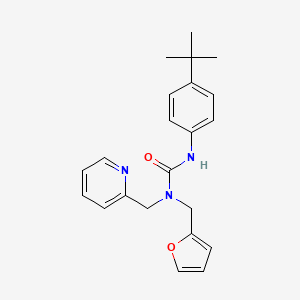

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea

Description

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a urea derivative characterized by a central urea (-NHCONH-) core substituted with three distinct groups: a 4-(tert-butyl)phenyl moiety, a furan-2-ylmethyl group, and a pyridin-2-ylmethyl group. The tert-butyl group confers enhanced lipophilicity and steric bulk, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-22(2,3)17-9-11-18(12-10-17)24-21(26)25(16-20-8-6-14-27-20)15-19-7-4-5-13-23-19/h4-14H,15-16H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMIXOVFOCRJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the isocyanate precursor could be 4-(tert-butyl)phenyl isocyanate, and the amine precursors could be furan-2-ylmethylamine and pyridin-2-ylmethylamine.

Coupling Reactions: The furan-2-ylmethyl and pyridin-2-ylmethyl groups can be introduced through coupling reactions, such as reductive amination or nucleophilic substitution, depending on the availability of suitable precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce amines.

Scientific Research Applications

The compound 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, material science, and agricultural chemistry, supported by relevant case studies and data.

Structure

The molecular formula of 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea can be represented as . The structure features a urea functional group, which is significant for its biological activity.

Physical Properties

The compound exhibits moderate lipophilicity due to the tert-butyl group, which enhances its permeability through biological membranes. This property is crucial for its potential use in drug design.

Medicinal Chemistry

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has shown promise as a therapeutic agent. Its structural components suggest potential activity against various diseases.

Case Studies

- Antiviral Activity : Preliminary studies indicate that derivatives of this compound exhibit inhibitory effects against viral enzymes, particularly those associated with SARS-CoV. The urea moiety is believed to play a critical role in enzyme binding, enhancing the compound's efficacy as an antiviral agent .

- Cancer Research : Research indicates that similar compounds with furan and pyridine rings have shown cytotoxic effects on cancer cell lines. The presence of these heterocycles may contribute to their ability to interfere with cancer cell proliferation .

Material Science

The unique structural characteristics of this compound allow it to be utilized in the development of advanced materials.

Applications

- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific functionalities. Its ability to form strong intermolecular interactions makes it suitable for creating high-performance materials .

Agricultural Chemistry

The compound may also find applications in agriculture, particularly as a pesticide or herbicide.

Potential Use

- Pest Control : Given the structural similarity to known agrochemicals, there is potential for this compound to act as an insect growth regulator or fungicide. Studies on related compounds have shown effectiveness against various pests, suggesting that further research could validate similar properties for this compound .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibitory activity against viral enzymes | |

| Cytotoxicity | Effects on cancer cell lines | |

| Pest Control | Potential use as insect growth regulator |

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related urea derivatives and heterocyclic analogs described in the evidence:

Table 1: Structural and Molecular Comparison

*Molecular formula and weight inferred based on structural analysis.

Key Comparisons:

Substituent Diversity :

- The target compound features a tert-butylphenyl group , which is absent in other ureas like 2PU-3 and the thiophene-containing analog . This group may enhance hydrophobic interactions and reduce oxidative metabolism compared to smaller substituents (e.g., chloro or methoxy groups).

- Dual heteroaromatic substitutions (furan and pyridine) distinguish it from 2PU-3, which has only a pyridylmethyl group. This dual substitution could improve binding affinity in targets requiring multipoint interactions, such as enzyme active sites.

Heterocyclic vs.

Electronic and Steric Effects: The thiophene group in the compound from introduces sulfur-mediated electronic effects, contrasting with the oxygen-rich furan in the target compound. Thiophene’s lower electronegativity may reduce polarity but enhance aromatic stabilization. The pyridin-3-ylmethyl group in vs.

Synthetic Accessibility :

- highlights microwave-assisted synthesis for related heterocycles, suggesting that similar methods could optimize the target compound’s yield and purity.

Research Implications:

- Comparative studies on kinase inhibition or cytokinin-like activity between the target and 2PU-3 could elucidate substituent-dependent efficacy.

Biological Activity

3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a synthetic compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Urea moiety

- Substituents :

- Tert-butyl group on a phenyl ring

- Furan and pyridine rings contributing to its biological properties

Biological Activity Overview

The biological activity of 3-(4-(Tert-butyl)phenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has been investigated primarily for its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant potency against these pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 4 |

| Candida albicans | 8 |

| Escherichia coli | 16 |

The mechanism of action appears to involve disruption of cell wall synthesis, which is crucial for bacterial survival .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.48 |

| HCT-116 | 0.76 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chemical structure significantly influence biological activity. For instance, the presence of electron-withdrawing groups on the aromatic rings enhances antimicrobial potency, while specific substitutions can improve anticancer efficacy.

Key Findings from SAR Studies:

- Electron-Withdrawing Groups : Enhance activity against microbial strains.

- Hydroxylation : Increases anticancer activity by promoting better interaction with cellular targets.

- Alkyl Chain Length : Affects membrane permeability and metabolic resistance, crucial for prolonged action against pathogens .

Case Studies

Several case studies have been conducted to further elucidate the biological effects of this compound:

- Study on MRSA Inhibition :

- Anticancer Efficacy in Xenograft Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.